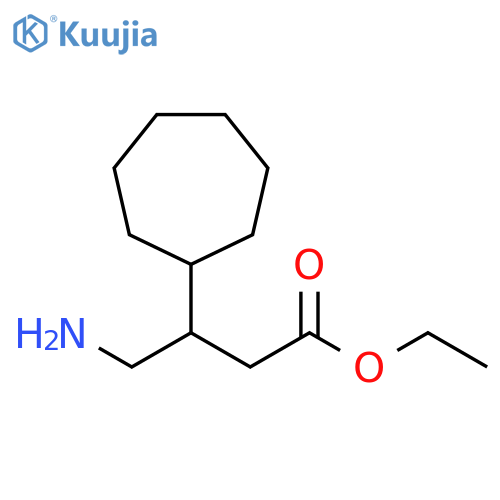Cas no 2137618-12-1 (Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester)

2137618-12-1 structure
商品名:Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester
Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester
- ethyl 4-amino-3-cycloheptylbutanoate
- 2137618-12-1
- EN300-364212
-
- インチ: 1S/C13H25NO2/c1-2-16-13(15)9-12(10-14)11-7-5-3-4-6-8-11/h11-12H,2-10,14H2,1H3
- InChIKey: XORMNHKVPGFSQK-UHFFFAOYSA-N
- ほほえんだ: C1(C(CN)CC(OCC)=O)CCCCCC1
計算された属性
- せいみつぶんしりょう: 227.188529040g/mol
- どういたいしつりょう: 227.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 0.975±0.06 g/cm3(Predicted)
- ふってん: 323.0±25.0 °C(Predicted)
- 酸性度係数(pKa): 9.62±0.10(Predicted)
Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-364212-0.25g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 0.25g |
$840.0 | 2023-03-02 | ||
| Enamine | EN300-364212-0.1g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 0.1g |
$804.0 | 2023-03-02 | ||
| Enamine | EN300-364212-2.5g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 2.5g |
$1791.0 | 2023-03-02 | ||
| Enamine | EN300-364212-0.05g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 0.05g |
$768.0 | 2023-03-02 | ||
| Enamine | EN300-364212-1.0g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-364212-5.0g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 5.0g |
$2650.0 | 2023-03-02 | ||
| Enamine | EN300-364212-10.0g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 10.0g |
$3929.0 | 2023-03-02 | ||
| Enamine | EN300-364212-0.5g |
ethyl 4-amino-3-cycloheptylbutanoate |
2137618-12-1 | 0.5g |
$877.0 | 2023-03-02 |
Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
2137618-12-1 (Cycloheptanepropanoic acid, β-(aminomethyl)-, ethyl ester) 関連製品
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
